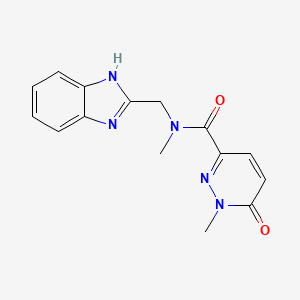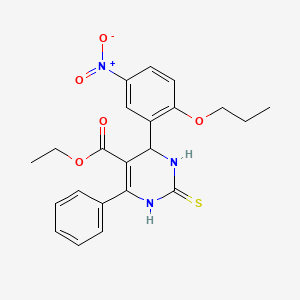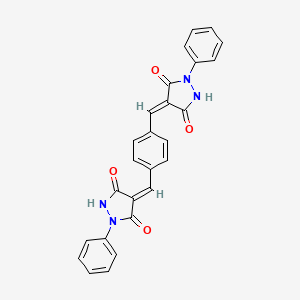
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide, also known as BrPhCPP, is a cyclopropane-containing compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide involves its binding to the cyclopropane site on the GABA(A) receptor. This binding results in a change in the conformation of the receptor, which in turn affects its activity. Specifically, N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide has been shown to enhance the activity of GABA(A) receptors containing the α1, α2, α3, and α5 subunits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide are largely related to its modulation of GABA(A) receptor activity. Studies have shown that N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide can enhance the inhibitory effects of GABA on neuronal activity, leading to a decrease in excitability. This effect has been observed in both in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide is its selectivity for the cyclopropane site on the GABA(A) receptor. This selectivity allows for targeted modulation of receptor activity, which can be useful in investigating the function of specific receptor subunits. However, one limitation of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide is its relatively low potency compared to other GABA(A) receptor modulators.
Orientations Futures
There are several potential future directions for research on N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide. One area of interest is the development of more potent analogs of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide that can be used to further investigate the function of GABA(A) receptors. Another potential direction is the investigation of the effects of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the potential therapeutic applications of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide in neurological and psychiatric disorders could be explored.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide involves the reaction of 3-bromophenylmagnesium bromide with 2,2-dichlorocyclopropanecarboxylic acid chloride, followed by the addition of phenylmagnesium bromide. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide has been studied for its potential as a tool for investigating the function of GABA(A) receptors in the brain. GABA(A) receptors are a type of neurotransmitter receptor that play a key role in the regulation of neuronal activity. N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide has been shown to selectively bind to a specific site on the GABA(A) receptor, known as the cyclopropane site, and modulate its activity.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO/c17-12-7-4-8-13(9-12)20-14(21)15(10-16(15,18)19)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBFADDLEIBTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7,8,9,10,10-hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
![diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate](/img/structure/B4976685.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)

![4-[1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B4976695.png)
![N-(1-{1-[2-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4976709.png)
![1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976724.png)
![2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide](/img/structure/B4976737.png)




